(R)-1-[(S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldicyclohexylphosphine
Description
(1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene is a complex organophosphorus compound. It features a ferrocene backbone with two distinct phosphine ligands, making it a valuable ligand in transition metal catalysis. The presence of trifluoromethyl groups enhances its electron-withdrawing properties, which can significantly influence the reactivity and stability of the metal complexes it forms.
Properties
Molecular Formula |
C40H50F12FeP2 |
|---|---|
Molecular Weight |
876.6 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-(1-dicyclohexylphosphanylethyl)cyclopentyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40F12P2.C5H10.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;/h15-21,26-27,30-31H,2-14H2,1H3;1-5H2; |
InChI Key |
SACWJTPVZYRKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene typically involves the following steps:
Ferrocene Functionalization: The ferrocene core is first functionalized to introduce the necessary phosphine groups. This can be achieved through lithiation followed by reaction with chlorophosphines.
Phosphine Ligand Introduction: The introduction of the bis[3,5-bis(trifluoromethyl)phenyl]phosphino and dicyclohexylphosphino groups is carried out under inert conditions to prevent oxidation. The reaction is typically performed in anhydrous solvents such as tetrahydrofuran (THF) or toluene.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides.
Substitution: The compound can participate in ligand exchange reactions with other metal complexes.
Coordination: It forms stable complexes with transition metals, which can be used in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Ligand exchange reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.
Coordination: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Metal Complexes: Formed during coordination reactions, which are often used as catalysts in various organic transformations.
Scientific Research Applications
(1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, where metal complexes can mimic enzyme activities.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene involves its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and providing alternative reaction pathways. The electron-withdrawing trifluoromethyl groups enhance the stability and reactivity of these complexes.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in transition metal catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Features bulky tert-butyl groups, providing steric hindrance.
Uniqueness
(1S)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(1S)-1-(dicyclohexylphosphino)ethyl]ferrocene is unique due to the presence of both electron-withdrawing trifluoromethyl groups and bulky dicyclohexylphosphino groups. This combination provides a unique balance of electronic and steric properties, making it highly effective in specific catalytic applications where other ligands may not perform as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
